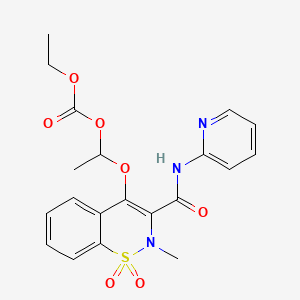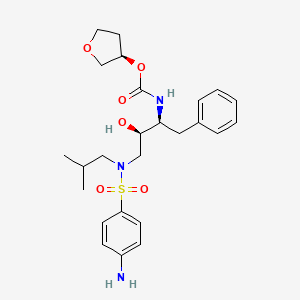
Gingerenone A
概要
説明
ジンゲロン Aは、ショウガ (Zingiber officinale) の根茎から単離された生物活性化合物です。
準備方法
合成経路と反応条件: ジンゲロン Aの合成には、ショウガの根茎の抽出から始まるいくつかのステップが含まれます。 この化合物は、液体クロマトグラフィーや高速液体クロマトグラフィーなどのクロマトグラフィー技術を使用して単離できます . 合成経路は通常、適切なアルデヒドとケトンを制御された条件下で縮合させて、ジアリールヘプタノイド構造を形成することに関与しています .
工業生産方法: ジンゲロン Aの工業生産はまだ初期段階です。主な方法は、ショウガの根茎から大規模に抽出すること、続いて高度なクロマトグラフィー技術を使用して精製することです。 これらのプロセスの最適化は、商業的な用途のための収量と純度を高めるために重要です .
化学反応の分析
反応の種類: ジンゲロン Aは、次のようなさまざまな化学反応を起こします。
酸化: ジンゲロン Aは、対応するキノンを形成するために酸化することができます。
還元: 還元反応は、ジンゲロン Aをそのジヒドロ誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
主な生成物: これらの反応から形成される主な生成物には、使用される特定の試薬と条件に応じて、キノン、ジヒドロ誘導体、およびさまざまな置換誘導体が含まれます .
4. 科学研究への応用
化学: これは、ジアリールヘプタノイドとその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: ジンゲロン Aは、特に炎症や酸化ストレスに関与する生物学的経路のモジュレーションにおいて有望な結果を示しています.
医学: アポトーシスと老化を誘発することにより、特に乳がん細胞に対して抗がん特性を示しています.
産業: ジンゲロン Aの抗酸化特性は、食品や化粧品業界で製品の安定性と保存期間を高めるための潜在的な添加剤となっています.
科学的研究の応用
Chemistry: It serves as a model compound for studying diarylheptanoids and their chemical properties.
作用機序
ジンゲロン Aは、複数の分子標的と経路を通じてその効果を発揮します。
抗酸化活性: これは、フリーラジカルを中和し、酸化ストレスと細胞損傷を軽減します.
抗炎症活性: ジンゲロン Aは、プロ炎症性サイトカインとメディエーターの産生を阻害し、炎症を軽減します.
抗がん活性: これは、ヤヌスキナーゼ2とp70リボソームS6キナーゼ経路などの経路をモジュレーションすることにより、がん細胞のアポトーシスを誘発します.
類似の化合物:
6-ショウガオール: 類似のセノリティック特性を持つショウガからの別の生物活性化合物.
ジンゲロール: 抗炎症作用と抗酸化作用で知られています.
ジンゲロン: 抗酸化作用と抗菌作用を示します.
ジンゲロン Aの独自性: ジンゲロン Aは、非老化細胞に影響を与えることなく、老化細胞を選択的に除去するという点でユニークであり、加齢関連疾患の治療アプリケーションにとって有望な候補となっています .
類似化合物との比較
6-Shogaol: Another bioactive compound from ginger with similar senolytic properties.
Gingerol: Known for its anti-inflammatory and antioxidant activities.
Zingerone: Exhibits antioxidant and antimicrobial properties.
Uniqueness of Gingerenone A: this compound is unique in its selective elimination of senescent cells without affecting non-senescent cells, making it a promising candidate for therapeutic applications in age-related diseases .
特性
IUPAC Name |
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXZNKYDTXGOT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873741 | |
| Record name | Gingerone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128700-97-0 | |
| Record name | Gingerenone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerenone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gingerone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gingerenone A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gingerenone A?
A1: this compound has the molecular formula C21H22O3 and a molecular weight of 322.4 g/mol. []
Q2: What are the key structural features of this compound?
A2: this compound is a diarylheptanoid, characterized by two aromatic rings connected by a seven-carbon aliphatic chain. [] It features a ketone group at the 3-position and hydroxyl groups on the aromatic rings. []
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. [, ] This suppression of NF-κB activation leads to decreased expression of pro-inflammatory mediators, including vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2), ultimately attenuating monocyte adhesion to endothelial cells. []
Q4: What is the role of this compound in combating obesity?
A4: this compound has demonstrated promising anti-obesity effects by inhibiting adipogenesis and lipid accumulation in 3T3-L1 cells. [] This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. [] Moreover, this compound suppresses adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. []
Q5: Can this compound improve insulin sensitivity?
A5: Research suggests that this compound can enhance insulin sensitivity by inhibiting p70 S6 kinase (S6K1) activity. [] This inhibition leads to increased insulin receptor tyrosine phosphorylation and enhanced glucose uptake in adipocytes and myotubes. []
Q6: Does this compound possess anticancer properties?
A6: this compound has shown antiproliferative and senescence-inducing effects on breast cancer cells. [] It diminishes cellular ATP content, decreases cell viability, and induces a G2/M cell cycle arrest. [] These effects are associated with increased oxidative stress and DNA damage responses. []
Q7: How does this compound interact with IL-17RA in ulcerative colitis?
A7: this compound directly interacts with the IL-17RA protein, as demonstrated by pull-down assays, surface plasmon resonance analysis, and molecular dynamics simulations. [] This interaction inhibits IL-17 signaling, mitigating inflammation and restoring intestinal barrier function in ulcerative colitis models. []
Q8: Does this compound demonstrate antiviral activity?
A8: Studies have shown that this compound inhibits influenza A virus replication by targeting Janus Kinase 2 (JAK2). [] This inhibitory effect was observed across different IAV subtypes (H1N1, H5N1, H9N2) and cell lines. [] Furthermore, in silico studies suggest potential antiviral activity against SARS-CoV-2 through interactions with the spike protein and Mpro. [, ]
Q9: What is the role of this compound in ferroptosis?
A9: this compound has been found to alleviate ferroptosis in secondary liver injury associated with colitis in mice. [] This protective effect is linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) - glutathione peroxidase 4 (Gpx4) signaling pathway. []
Q10: How does this compound impact Streptococcus pneumoniae?
A10: In silico studies suggest that this compound exhibits high binding affinities for S. pneumoniae capsular polysaccharide biosynthesis proteins (CpsA, CpsB, and CpsD). [] This interaction may disrupt capsule synthesis, potentially hindering bacterial virulence. []
Q11: Is this compound considered safe for therapeutic use?
A11: While this compound has demonstrated promising bioactivity in preclinical studies, its safety profile requires further investigation. Although it exhibits minimal toxicity towards normal cells in some studies, [] comprehensive toxicological evaluations are crucial to determine its safety for human consumption and potential long-term effects.
Q12: What are the potential therapeutic applications of this compound?
A12: Based on its diverse biological activities, this compound holds potential for treating various conditions including obesity, inflammatory diseases, cancer, bacterial infections, and viral infections. [, , , , , , ]
Q13: What are the future research directions for this compound?
A13: Further research is crucial to:* Conduct comprehensive preclinical studies to determine its safety and efficacy in various disease models.* Investigate its pharmacokinetic properties, including ADME and bioavailability.* Explore effective drug delivery systems to enhance its targeting and therapeutic potential.* Develop robust analytical methods for its characterization and quantification.* Assess its potential for clinical translation and evaluate its effectiveness in human trials.
Q14: Are there any known alternatives or substitutes for this compound?
A14: While other ginger compounds like 6-shogaol and gingerol share some pharmacological activities with this compound, [, ] they exhibit distinct mechanisms of action and potencies. [, ] Further research is needed to explore other potential alternatives with comparable efficacy and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















